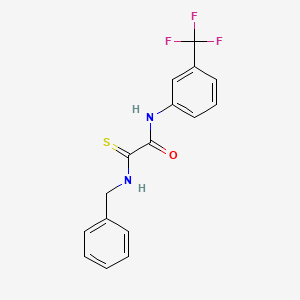

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide

Description

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide (CAS: 271798-63-1) is a sulfur-containing acetamide derivative with the molecular formula C₁₆H₁₃F₃N₂OS and a molecular weight of 338.35 g/mol . Key structural features include:

Properties

IUPAC Name |

2-(benzylamino)-2-sulfanylidene-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(9-12)21-14(22)15(23)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGJLVSDFGWLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of benzylamine with a thioxoacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Benzylamine and a thioxoacetamide derivative.

Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thioxoacetamides, including 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit potential anticancer properties. A study involving apoptosis induction through the caspase pathway demonstrates the efficacy of similar compounds in targeting cancer cell lines such as PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma). These compounds were shown to enhance caspase activity, suggesting a mechanism for inducing programmed cell death in cancer cells .

Case Study: Apoptosis Induction

In a comparative analysis, compounds derived from 1,3,4-thiadiazole exhibited significant apoptosis-inducing capabilities. For instance, specific derivatives showed enhanced activation of caspases 3 and 9 in the MCF7 cell line, highlighting the potential therapeutic applications of thioxoacetamides like this compound in cancer treatment .

Organic Synthesis

Amide Bond Formation

The compound plays a crucial role in organic synthesis, particularly in the formation of amide bonds. This transformation is vital for creating complex molecules used in pharmaceuticals and materials science. The process often involves vicinal alkylthio migration, which facilitates the formation of stable amide linkages under mild conditions .

Synthetic Methodologies

Recent advancements have showcased innovative methodologies for synthesizing compounds similar to this compound. For example, a [4+1] cycloaddition involving enaminothiones has been developed to yield trisubstituted 3-aminothiophenes efficiently. This reaction underscores the versatility of thioxo compounds in generating diverse chemical entities with potential applications in drug development .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues from Thiazolidinone Derivatives ()

Compound 25 from , 2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide, shares the 3-(trifluoromethyl)phenyl group but incorporates a thiazolidinone ring and trimethoxybenzylidene moiety.

| Parameter | Target Compound | Compound 25 () |

|---|---|---|

| Molecular Formula | C₁₆H₁₃F₃N₂OS | C₂₇H₂₃F₃N₃O₅S₂ |

| Molecular Weight (g/mol) | 338.35 | 610.61 |

| Yield | Not reported | 80–89% |

| Melting Point | Not reported | 158–217°C |

Key Differences :

Benzothiazole-Based Analogues ()

The European patent applications describe compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) .

| Parameter | Target Compound | Compound 13 () |

|---|---|---|

| Molecular Formula | C₁₆H₁₃F₃N₂OS | C₁₇H₁₁F₆N₂OS |

| Molecular Weight (g/mol) | 338.35 | 430.34 |

| Yield | Not reported | 19% |

| Synthesis Method | Not reported | Microwave-assisted |

Key Differences :

Chalcone-Modified Acetamides ()

Compounds such as 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature chalcone moieties linked to acetamide cores.

| Parameter | Target Compound | Chalcone Derivative () |

|---|---|---|

| Molecular Formula | C₁₆H₁₃F₃N₂OS | C₂₉H₂₃ClN₂O₃ |

| Molecular Weight (g/mol) | 338.35 | 503.96 |

| Key Substituents | CF₃, thioxo | Chlorophenyl, acryloyl |

Key Differences :

Biological Activity

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is a compound with notable biological activity, particularly in the context of diabetes and pancreatic β-cell protection. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to its biological effects.

- Molecular Formula : CHFNOS

- Molecular Weight : 338.347 g/mol

- Density : 1.4 ± 0.1 g/cm³

- LogP : 4.19

Pancreatic β-cell Protection

Research has demonstrated that derivatives of 2-(Benzylamino)-2-thioxoacetamide exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial in the context of diabetes. A study highlighted the potency of a related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, which showed maximal β-cell protective activity at 100% with an EC value of 0.1 ± 0.01 μM . This suggests that modifications to the benzylamino structure can enhance protective effects significantly.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the phenyl ring appears to influence the biological activity of these compounds. For instance:

- 4-CF substitution on the phenyl ring yielded compounds with maximum activity at 88% and an EC of 13 ± 1 μM.

- Conversely, a substitution at position 3 resulted in lower potency (maximal activity = 46%, EC = 32 ± 7 μM) .

This indicates that the position of substituents is critical for maximizing biological efficacy.

Study on ER Stress-Induced Death

In a comprehensive study focusing on ER stress-induced pancreatic β-cell dysfunction, researchers synthesized various derivatives and evaluated their protective capabilities. The results indicated that certain modifications led to enhanced water solubility and potency, making them promising candidates for further drug development aimed at treating diabetes .

Anticancer Activity

While primarily studied for its effects on pancreatic cells, compounds related to this thioxoacetamide have also shown potential in anticancer applications. A recent investigation into thiazole-bearing molecules revealed significant cytotoxicity against various cancer cell lines, suggesting that similar structural motifs may impart anticancer properties .

Data Summary

| Compound Name | Max Activity (%) | EC (μM) | Notes |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 100 | 0.1 ± 0.01 | Potent β-cell protection |

| Compound with 4-CF substitution | 88 | 13 ± 1 | High efficacy |

| Compound with 3-CF substitution | 46 | 32 ± 7 | Lower efficacy |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide?

The synthesis requires precise control of temperature, solvent polarity, and reaction time. For example, ethanol or dimethylformamide (DMF) is often used as a solvent due to their ability to dissolve both aromatic and thioamide intermediates. Potassium carbonate or triethylamine may serve as bases to deprotonate reactive sites. Reactions typically proceed under reflux (70–90°C) for 6–12 hours to achieve yields >70% . Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for verifying structural integrity and purity .

Q. How can researchers characterize the structural features of this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the presence of the benzylamino group (δ ~4.5–5.0 ppm for NH protons) and trifluoromethylphenyl moiety (δ ~125–130 ppm for CF₃ in ¹³C NMR) .

- HRMS : To validate the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).

- FT-IR : To identify thioamide C=S stretching (~1200–1250 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Discrepancies in bioactivity (e.g., IC₅₀ variations across studies) may arise from differences in assay conditions (pH, cell lines) or impurities. To resolve contradictions:

- Comparative studies : Use standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays) .

- Purity validation : Employ HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

- Molecular docking : Analyze binding interactions with targets (e.g., TRK kinases) to identify structural determinants of activity .

Q. What strategies enhance the compound’s pharmacokinetic properties?

The trifluoromethyl group improves metabolic stability and membrane permeability due to its lipophilicity. Modifications to the benzylamino group (e.g., introducing electron-withdrawing substituents) may further reduce oxidative metabolism. In vitro ADME assays (e.g., microsomal stability tests) are recommended to validate these effects .

Q. How does the thioamide moiety influence reactivity in derivatization reactions?

The C=S group participates in nucleophilic substitutions and cycloadditions. For example:

- Alkylation : React with alkyl halides in DMF at 60°C to form thioether derivatives.

- Cyclization : Use Lawesson’s reagent to convert thioamides to heterocyclic scaffolds (e.g., thiazoles) .

Q. What are the key challenges in scaling up synthesis for in vivo studies?

- Purification : Column chromatography may be impractical; switch to recrystallization (ethanol/water mixtures).

- Yield optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.